molecular formula C13H17NO2 B086072 3-Benzylamino-but-2-enoic acid ethyl ester CAS No. 1020-67-3

3-Benzylamino-but-2-enoic acid ethyl ester

Cat. No. B086072
CAS RN: 1020-67-3
M. Wt: 219.28 g/mol
InChI Key: RWPJUWHLVMMSQO-PKNBQFBNSA-N
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Description

"3-Benzylamino-but-2-enoic acid ethyl ester" is a chemical compound of interest in various research areas. Its synthesis, structure, and properties have been studied extensively, offering insights into its potential applications.

Synthesis Analysis

  • Synthesis Process : The synthesis of similar compounds often involves Grignard reactions, Wittig reactions, and esterification. For instance, Das and Kabalka (2008) described the synthesis of a related compound using these techniques, achieving an 87% yield (Das & Kabalka, 2008).

  • Condensation Reactions : Kudyakova et al. (2009) reported on the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, which is relevant to the synthesis pathways of similar compounds (Kudyakova et al., 2009).

Molecular Structure Analysis

  • Spectroscopic Analysis : Spectroscopic methods, such as IR spectroscopy, are crucial for structural analysis. For example, Golankiewicz et al. (1985) used spectroscopic means and X-ray crystallography for analyzing related structures (Golankiewicz et al., 1985).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : The compound's reactivity, such as its behavior in esterification reactions, has been studied by researchers like Tummatorn et al. (2007), providing insights into its chemical behavior (Tummatorn et al., 2007).

  • Formation of Complexes : The ability to form complexes with metals, as seen in similar compounds, could be relevant (Kudyakova et al., 2009).

Physical Properties Analysis

  • Crystallographic Studies : X-ray crystallography is a key tool for understanding the physical properties of compounds, as demonstrated by Golankiewicz et al. (1985) (Golankiewicz et al., 1985).

Chemical Properties Analysis

  • Esterification and Catalysis : The compound's behavior in esterification reactions, and its interaction with catalysts, has been a subject of study (Tummatorn et al., 2007).

Scientific Research Applications

  • Application Summary : “3-Benzylamino-but-2-enoic acid ethyl ester” is used in the synthesis of -enaminones and -enamino esters . These derivatives are very useful synthons for the synthesis of various biologically active heterocyclic compounds such as 1,4-dihydropyridines, pyrroles, oxazoles, pyridinones, quinolines, dibenzodiazepines, tetrahydrobenzoxazines, tetronic acids, azasteroids, (1H)-pyridin-2-one, pyrazolo-[1,5-a]-pyrimidine and isoxazole derivatives . They are versatile intermediates for the synthesis of several amino acids, amino alcohols, peptides and alkaloids .
  • Methods of Application : The -keto carbonyl compounds rapidly react with a variety of amines in the presence of Amberlyst-15 to produce -enamino compounds in excellent yields . The reaction conditions are very mild and applicable to a wide range of substrates and the reactions are conveniently performed at ambient temperature . The catalyst is recovered by simple filtration and reused for further reactions .
  • Results or Outcomes : The reaction yields -enamino compounds in excellent yields . The catalyst can be recovered by simple filtration and reused for further reactions .

properties

IUPAC Name

ethyl (E)-3-(benzylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJUWHLVMMSQO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
O Marvi, LZ Fekri - Combinatorial Chemistry & High …, 2018 - ingentaconnect.com
Aim and Objective: Citrus Juice as an efficient, cost-effective and green catalyst employed for one-pot synthesis of various β-substituted enaminones through the reaction of β- …
Number of citations: 4 www.ingentaconnect.com
A Venkat Narsaiah, AR Reddy… - The Open Catalysis …, 2011 - benthamopen.com
… , ethylacetoacetate and benzyl amine were reacted in the presence of the catalyst Amberlyst-15® to afford the corresponding product, 3benzylamino-but-2-enoic acid ethyl ester in 94% …
Number of citations: 21 benthamopen.com
R Lenin, RM Raju - Arkivoc, 2007 - arkat-usa.org
… benzyl amine in methylene dichloride solvent were stirred in the presence of lanthanum trichloride (10 mol%) to obtain the corresponding 3-benzylamino-but-2-enoic acid ethyl ester in …
Number of citations: 16 www.arkat-usa.org
S Bolvig, PE Hansen - Current Organic Chemistry, 2000 - ingentaconnect.com
Isotope effects on chemical shifts of intramolecularly hydrogen bonded systems are reviewed. The effects are conveniently divided into localized (intrinsic) and equilibrium isotope effects…
Number of citations: 80 www.ingentaconnect.com

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